4-Ethynylaniline
Overview
Description
4-Ethynylaniline is a versatile chemical compound used in various synthetic pathways to create complex molecules, polymers, and materials with unique properties. It has drawn attention due to its ability to undergo diverse chemical reactions and form structures with potential applications in materials science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of 4-ethynylaniline can be achieved through several methods, including the Vilsmeier reaction, which offers both high yield and purity. This method provides a straightforward route to synthesize 4-ethynylaniline and other phenylacetylene derivatives from p-nitroacetophenone (Shi Pei-ji, 2007).
Molecular Structure Analysis
Molecular and crystal structure analyses of 4-ethynylaniline derivatives reveal the influence of substituents on the molecular configuration. X-ray diffraction data have shown how ethynyl groups and substituents impact the crystal packing and hydrogen bonding patterns, indicating the importance of molecular structure in determining the physical properties of these compounds (A. Batsanov et al., 2006).
Chemical Reactions and Properties
4-Ethynylaniline participates in various chemical reactions, including palladium-catalyzed oxidative cyclization, which is utilized for the regioselective synthesis of 4-halo-2-aminoquinolines and other complex heterocycles. Such reactions showcase the compound's versatility in synthesizing pharmacologically relevant structures with moderate to excellent yields (Bifu. Liu et al., 2013). Moreover, its electrochemical properties have been explored, demonstrating its potential in green synthesis protocols for the construction of diazine compounds through electrochemical oxidation processes (Maryam Mehrdadian et al., 2021).
Physical Properties Analysis
The polymerization of 4-ethynylaniline leads to the formation of new conjugated polymers with distinctive electro-optical properties. These polymers exhibit photoluminescence and have been characterized by their high molecular weight and thermal stability, making them suitable for applications in optoelectronic devices (T. Gui et al., 2006).
Chemical Properties Analysis
4-Ethynylaniline's chemical versatility is further demonstrated in its reactions with diazo compounds and isocyanides, leading to a variety of polysubstituted indoles, quinolines, and carbazoles. These reactions are facilitated by metal catalysis, highlighting the compound's role in synthesizing complex heterocyclic structures with potential biological activity (Songjin Guo et al., 2016).
Scientific Research Applications
Electrochemical Oxidation for Diazine Synthesis :
- Electrochemical oxidation of 4-ethynylaniline leads to the synthesis of diazine compounds. This process is significant in acidic and alkaline solutions and has applications in the synthesis of 1,2-bis(4-ethynylphenyl)diazene. Additionally, the molecular docking reveals antibiotic activity of the azo product against receptors, indicating potential biomedical applications (Mehrdadian et al., 2021).
Synthesis via Vilsmeier Reaction :
- The Vilsmeier reaction offers a route to synthesize 4-ethynylaniline from p-nitroacetophenon, characterized by high yield and purity. This method is also applicable for synthesizing other phenylacetylene derivatives (Shi Pei-ji, 2007).
Catalytic System for Polysubstituted Indoles and Quinolines :
- 2-Ethynylaniline, under indium catalysis, selectively produces polyfunctionalized indole and quinoline derivatives. This method's versatility is significant for synthesizing complex organic compounds (Sakai et al., 2008).
Electro-Optical Properties in Conjugated Polymers :
- Poly(4-ethynylaniline) exhibits unique electro-optical properties, such as specific photoluminescence peaks and energy levels, useful in material science and photonics (Gui et al., 2006).
Aerobic Oxidative Cyclization in Organic Chemistry :
- Palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides forms 4-halo-2-aminoquinolines. This method offers broad substrate scope and is extendable to synthesize 6H-indolo[2,3-b]quinolines (Liu et al., 2013).
Surface Plasmon Coupling Reactions in Chemistry :
- 4-Ethynylaniline and 4-ethynylnitrobenzene undergo surface plasmon coupling reactions, studied using density functional theory and surface-enhanced Raman spectroscopy. This research has implications in catalytic chemistry and material sciences (Yang et al., 2021).
Crystal Engineering :
- The crystal and molecular structures of derivatives of 4-ethynylaniline, such as 4-ethynyl-N,N-dimethylaniline, contribute to understanding weak intermolecular interactions and polymorphism in crystal engineering (Batsanov et al., 2006).
Synthesis of Polyimides with Ethynylene Linkages :
- New aromatic polyimides containing bis(ethynylaniline) linkages have been synthesized, exhibiting high thermal stability and solvent resistance. This research is relevant in the field of high-performance polymers (Han et al., 2007).
Gold-Catalyzed Intermolecular Oxidation in Organic Synthesis :
- Gold-catalyzed intermolecular oxidation of o-ethynylanilines enables the synthesis of various functionalized 3-oxyindoles, showcasing a new strategy in organic synthesis (Shu et al., 2014).
Photocatalytic Activity Enhancement :
- Binding of 4-ethynylaniline to Cu2O cubes significantly enhances photocatalytic activity towards methyl orange degradation, demonstrating applications in environmental chemistry and photocatalysis (Patra et al., 2022).
Safety And Hazards
When handling 4-Ethynylaniline, respiratory protection should be worn and breathing vapors, mist or gas should be avoided . All sources of ignition should be removed and personnel should be evacuated to safe areas . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
4-ethynylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYITCJMBRETQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396040 | |
Record name | 4-Ethynylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylaniline | |
CAS RN |
14235-81-5 | |
Record name | 4-Ethynylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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